molecular formula C16H17N B14232075 N-benzyl-2-ethenyl-4-methylaniline CAS No. 809231-07-0

N-benzyl-2-ethenyl-4-methylaniline

Cat. No.: B14232075
CAS No.: 809231-07-0
M. Wt: 223.31 g/mol
InChI Key: SMQIJCFBJXLOAO-UHFFFAOYSA-N
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Description

N-benzyl-2-ethenyl-4-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group, an ethenyl group, and a methyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-ethenyl-4-methylaniline can be achieved through several synthetic routesThe methyl group can be introduced via a methylation reaction using methanol and a suitable catalyst, such as cyclometalated ruthenium complexes .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These processes often utilize automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-ethenyl-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like bromine (Br₂) and aluminum chloride (AlCl₃) are used in halogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

N-benzyl-2-ethenyl-4-methylaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-2-ethenyl-4-methylaniline involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the benzyl, ethenyl, and methyl groups can influence its binding affinity and specificity. Detailed mechanistic studies are required to fully understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-2-ethenyl-4-methylaniline is unique due to the presence of the ethenyl group, which can impart different chemical reactivity and potential applications compared to its analogs. The combination of benzyl, ethenyl, and methyl groups makes it a versatile compound for various synthetic and research purposes.

Properties

CAS No.

809231-07-0

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

N-benzyl-2-ethenyl-4-methylaniline

InChI

InChI=1S/C16H17N/c1-3-15-11-13(2)9-10-16(15)17-12-14-7-5-4-6-8-14/h3-11,17H,1,12H2,2H3

InChI Key

SMQIJCFBJXLOAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2)C=C

Origin of Product

United States

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